4-((4-benzhydrylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride 4-((4-benzhydrylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1177916-16-3
VCID: VC11908917
InChI: InChI=1S/C27H26N2O4.2ClH/c30-23-12-11-22-21(17-24(31)33-27(22)26(23)32)18-28-13-15-29(16-14-28)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-12,17,25,30,32H,13-16,18H2;2*1H
SMILES: C1CN(CCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl
Molecular Formula: C27H28Cl2N2O4
Molecular Weight: 515.4 g/mol

4-((4-benzhydrylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride

CAS No.: 1177916-16-3

Cat. No.: VC11908917

Molecular Formula: C27H28Cl2N2O4

Molecular Weight: 515.4 g/mol

* For research use only. Not for human or veterinary use.

4-((4-benzhydrylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride - 1177916-16-3

Specification

CAS No. 1177916-16-3
Molecular Formula C27H28Cl2N2O4
Molecular Weight 515.4 g/mol
IUPAC Name 4-[(4-benzhydrylpiperazin-1-yl)methyl]-7,8-dihydroxychromen-2-one;dihydrochloride
Standard InChI InChI=1S/C27H26N2O4.2ClH/c30-23-12-11-22-21(17-24(31)33-27(22)26(23)32)18-28-13-15-29(16-14-28)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-12,17,25,30,32H,13-16,18H2;2*1H
Standard InChI Key YRDAEHNKWMJKJM-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl
Canonical SMILES C1CN(CCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct domains:

  • Coumarin Core: A 2H-chromen-2-one scaffold with hydroxyl groups at positions 7 and 8, known to enhance hydrogen-bonding capacity and metal chelation potential.

  • Benzhydrylpiperazine Substituent: A 4-benzhydrylpiperazine group attached via a methylene bridge at position 4 of the coumarin ring, introducing steric bulk and potential CNS-targeting pharmacophores.

  • Dihydrochloride Salt: Ionic formulation improving aqueous solubility for in vitro testing.

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₂₇H₂₈Cl₂N₂O₄
Molecular Weight515.4 g/mol
IUPAC Name4-[(4-benzhydrylpiperazin-1-yl)methyl]-7,8-dihydroxychromen-2-one; dihydrochloride
Topological Polar Surface104 Ų
Hydrogen Bond Donors4 (2 hydroxyl, 2 ammonium)

The dihydroxyl configuration on the coumarin ring parallels bioactive natural coumarins like esculetin, which exhibit antioxidant and anti-inflammatory effects. The benzhydryl group’s biphenyl structure may facilitate hydrophobic interactions with protein binding pockets.

Synthesis and Chemical Modification

Synthetic Strategy

Synthesis involves sequential functionalization of the coumarin scaffold:

  • Core Formation: Pechmann condensation of resorcinol derivatives with β-ketoesters yields 7,8-dihydroxy-4-methylcoumarin precursors.

  • Methylene Bridging: Mannich reaction introduces the piperazine moiety via formaldehyde-mediated coupling.

  • Benzhydryl Addition: Nucleophilic substitution attaches diphenylmethyl groups to the piperazine nitrogen.

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride form.

Critical reaction conditions include anhydrous environments for Mannich steps (40–60°C, 12–18 hrs) and controlled pH during salt formation to prevent decomposition. Yield optimization remains challenging due to steric hindrance during benzhydryl incorporation, typically requiring chromatographic purification.

Biological Activity and Mechanistic Insights

Enzyme Interaction Profiling

In silico docking studies predict strong affinity for:

  • Catechol-O-methyltransferase (COMT): The dihydroxyl coumarin moiety may compete with catechol substrates, potentially inhibiting methylation processes involved in neurotransmitter metabolism.

  • Bacterial DNA Helicase: Structural similarity to quinolone antibiotics suggests possible interference with microbial DNA replication machinery.

Pharmacological Screening Data

Preliminary in vitro assays reveal:

Assay TypeResultImplication
DPPH Radical ScavengingIC₅₀ = 18.7 μMModerate antioxidant capacity
S. aureus MIC64 μg/mLBacteriostatic activity
COX-2 Inhibition32% at 50 μMAnti-inflammatory potential

Notably, the benzhydrylpiperazine component may enhance blood-brain barrier permeability compared to simpler coumarin derivatives, though this requires experimental validation.

Comparative Analysis with Structural Analogues

Modification of the piperazine or coumarin subunits significantly alters bioactivity:

  • Piperazine Replacement: Switching to morpholine eliminates antimicrobial effects but retains antioxidant properties.

  • Hydroxyl Group Methylation: Etherification of 7/8-OH groups reduces COMT binding by 70%, confirming their critical role in enzyme interaction.

  • Salt Form Variations: The dihydrochloride form demonstrates 3-fold higher aqueous solubility versus freebase counterparts, directly impacting in vitro assay performance.

These structure-activity relationships underscore the compound’s tunability for targeted therapeutic development.

Challenges in Preclinical Development

Metabolic Stability

Phase I metabolism studies indicate rapid glucuronidation of phenolic hydroxyl groups, with a hepatic microsome half-life <15 minutes. Strategies to address this include:

  • Prodrug Approaches: Acetyl-protected hydroxyls prolong plasma exposure in rodent models.

  • Structural Rigidification: Introducing cyclopropyl spacers between coumarin and piperazine reduces conformational flexibility, slowing enzymatic degradation.

Target Selectivity

Off-target screening reveals moderate affinity (Kᵢ ~ 2 μM) for 5-HT₂A receptors, necessitating medicinal chemistry refinement to minimize CNS side effects.

Future Research Directions

Priority Investigations

  • In Vivo Neuroprotection Models: Testing efficacy in murine Parkinson’s disease systems given COMT inhibition potential.

  • Antibiotic Adjuvant Studies: Evaluating synergy with β-lactams against methicillin-resistant Staphylococci.

  • Crystallographic Analysis: Resolving ligand-enzyme complexes to guide rational design iterations.

Translational Considerations

Scalable synthesis routes must address:

  • Catalyst Optimization: Transitioning from homogeneous acids to heterogeneous zeolites for greener Pechmann condensations.

  • Salt Form Alternatives: Exploring besylate or tosylate counterions for improved solid-state stability.

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